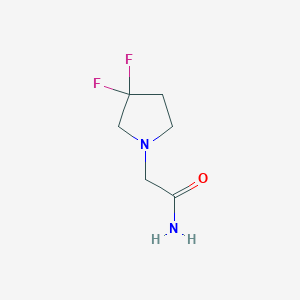

2-(3,3-Difluoropyrrolidin-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O/c7-6(8)1-2-10(4-6)3-5(9)11/h1-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIFNKLHVIPVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide Containing Scaffolds in Medicinal Chemistry

The amide bond is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules, including peptides, proteins, and a multitude of synthetic drugs. nih.gov Its prevalence is due to a combination of favorable properties, including stability under physiological conditions, the ability to act as both a hydrogen bond donor and acceptor, and a degree of conformational flexibility that allows for optimal interactions with biological targets. numberanalytics.com

Amide-containing scaffolds are central to the design of drugs for a wide range of therapeutic applications, including anticonvulsant, antibacterial, analgesic, anti-inflammatory, and anticancer agents. researchgate.net The strategic incorporation of amide groups allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a molecule, such as solubility, permeability, and metabolic stability. numberanalytics.comnih.gov The design of novel amide-containing compounds is an ongoing area of research, with a focus on creating molecules that can interact specifically with their biological targets while minimizing off-target effects. numberanalytics.com

Interactive Table: Properties of the Amide Bond Relevant to Drug Design

| Property | Description | Significance in Medicinal Chemistry |

|---|---|---|

| Stability | The amide bond is relatively resistant to hydrolysis under physiological conditions. | Ensures the structural integrity of the drug molecule as it travels to its target. |

| Hydrogen Bonding | Can act as both a hydrogen bond donor (N-H) and acceptor (C=O). | Crucial for specific binding interactions with biological macromolecules like proteins and enzymes. nih.gov |

| Conformational Rigidity | The planar nature of the amide bond restricts the number of possible conformations. | Can lead to higher binding affinity and selectivity for the target. |

| Bioisosterism | The amide group can be replaced with other functional groups (isosteres) to modulate properties. | Allows for the optimization of a drug's ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov |

Overview of Fluorinated Pyrrolidine Motifs in Bioactive Molecules

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. researchgate.net Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, and the presence of stereogenic centers offers opportunities for creating highly specific interactions with biological targets. researchgate.netnih.gov

The introduction of fluorine atoms into the pyrrolidine ring can have a profound impact on a molecule's properties. Fluorine is highly electronegative and can alter the local electronic environment, influencing the acidity or basicity of nearby functional groups. mdpi.com This can lead to stronger binding interactions with target proteins. Furthermore, the replacement of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. mdpi.com The strategic placement of fluorine can also modulate the conformation of the pyrrolidine ring, which can be critical for biological activity. mdpi.com

Interactive Table: Impact of Fluorination on Pyrrolidine-Containing Molecules

| Property | Effect of Fluorination | Example of a Bioactive Molecule |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation. | (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- numberanalytics.comresearchgate.netfigshare.comtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide (a DPP-4 inhibitor). nih.gov |

| Binding Affinity | Can enhance binding to target proteins through favorable electronic interactions. | ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (a DPP-4 inhibitor). researchgate.netnih.gov |

| Conformation | Influences the puckering of the pyrrolidine ring, affecting its 3D shape. | 4-fluoroproline can enhance the conformational stability of collagen. mdpi.com |

| Lipophilicity | Can increase the molecule's ability to cross cell membranes. | Varies depending on the extent and position of fluorination. |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(3,3-difluoropyrrolidin-1-yl)acetamide, and a biological target, typically a protein or enzyme.

In studies of pyrrolidine (B122466) derivatives, molecular docking is frequently employed to predict how these compounds might bind to the active site of a target protein and to estimate the strength of this binding, often expressed as a binding affinity or docking score. For instance, in the investigation of pyrrolidine derivatives as potential inhibitors for enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), docking studies are crucial for identifying key interactions. nih.gov

While specific binding data for 2-(3,3-Difluoropyrrolidin-1-yl)acetamide is not available, a hypothetical docking study could yield results similar to those observed for other pyrrolidine-based compounds. The binding affinity is often reported in kcal/mol, with more negative values indicating a stronger interaction. For example, various N-substituted pyrrolidine derivatives have been docked against the GABA receptor (PDB ID: 4COF), showing a range of binding affinities. jptcp.com

Table 1: Representative Binding Affinities of Pyrrolidine Derivatives with the GABA Receptor

| Compound | Binding Affinity (kcal/mol) |

| 2-(pyrrolidine-1-yl)ethan-1-amine | -3.7 |

| 1-butyl-1H-pyrrolidine | -3.6 |

| 2-(1H-pyrrolidine-yl)ethan-1-ol | -3.6 |

| 1-propyl-H-pyrrolidine | -3.4 |

| 1H-pyrrolidine-1 carbonitrile | -3.2 |

This data is for illustrative purposes and is based on N-substituted pyrrolidine derivatives docked against the GABA receptor. jptcp.com

Molecular docking also provides detailed insights into the specific amino acid residues within the active site of a target that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, which share a structural resemblance to the compound of interest, docking studies have identified interactions with key residues in the binding sites of the GABAA and AMPA receptors. semanticscholar.org For example, these compounds have been shown to form stable complexes with residues such as Arg207, Phe200, and Tyr97 in the GABAA receptor binding site. semanticscholar.org

Conformational analysis of the ligand within the active site reveals the three-dimensional arrangement of the molecule that is most favorable for binding. The pyrrolidine ring can adopt various puckered conformations, and the orientation of the acetamide (B32628) group is critical for forming key interactions. The presence of the difluoro group at the 3-position of the pyrrolidine ring in 2-(3,3-difluoropyrrolidin-1-yl)acetamide is expected to influence its conformational preferences and binding mode.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide a dynamic view of the ligand-target complex, offering insights that are not available from static docking poses.

MD simulations can be used to explore the conformational landscape of both the ligand and the target protein. For pyrrolidine derivatives, MD simulations have been utilized to assess the stability of the ligand-protein complex over time. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand is often monitored to ensure that the complex remains stable throughout the simulation. A stable RMSD suggests that the ligand has found a favorable and stable binding pose.

The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function. MD simulations can capture these dynamic changes. While specific data for 2-(3,3-difluoropyrrolidin-1-yl)acetamide is not available, studies on other ligand-protein systems demonstrate the utility of this approach. For example, MD simulations can reveal how the binding of an inhibitor can cause subtle shifts in the positions of active site residues, leading to a more stable and tightly bound complex.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The 3,3-difluoropyrrolidine (B39680) scaffold is recognized as a valuable component in medicinal chemistry, often incorporated into molecules to enhance their metabolic stability and binding affinity. nbinno.com

Libraries of compounds containing the 3,3-difluoropyrrolidine moiety can be screened against various biological targets to identify potential "hit" compounds. These hits can then be further optimized to develop lead compounds with improved potency and pharmacokinetic properties. For instance, pharmacophore-based virtual screening has been successfully used to identify novel inhibitors from libraries containing diverse chemical scaffolds.

The process of lead identification involves several stages, including initial screening, hit-to-lead optimization, and preclinical testing. Computational methods play a crucial role in the early stages of this pipeline by helping to prioritize compounds for experimental validation, thereby saving time and resources.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.

In the context of derivatives containing the 2-(3,3-difluoropyrrolidin-1-yl)acetamide scaffold, both approaches have been employed. Ligand-based virtual screening leverages the knowledge of known active compounds. For instance, pharmacophore models have been developed based on known Dipeptidyl Peptidase-4 (DPP-4) inhibitors that incorporate the difluoropyrrolidine moiety. These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. Molecular docking simulations are a primary tool in this approach. For example, the crystal structure of DPP-4 has been used to dock libraries of compounds containing the 2-(3,3-difluoropyrrolidin-1-yl)acetamide fragment. nih.gov These simulations predict the binding conformation and affinity of the molecules within the enzyme's active site. The difluoropyrrolidine ring has been observed to occupy the S1 pocket of the DPP-4 enzyme, a key interaction for potent inhibition. nih.gov

An illustrative workflow for a virtual screening campaign is presented below:

| Step | Methodology | Description |

| 1 | Library Preparation | A database of compounds, including those with the 2-(3,3-difluoropyrrolidin-1-yl)acetamide core, is prepared by generating 3D conformers and assigning appropriate chemical properties. |

| 2 | Target Preparation | The 3D structure of the biological target (e.g., DPP-4) is obtained from the Protein Data Bank and prepared for docking by adding hydrogens and assigning partial charges. |

| 3 | Ligand-Based Screening (Optional) | A pharmacophore model is generated from known active ligands and used to filter the compound library for molecules with matching features. |

| 4 | Structure-Based Screening | The filtered or entire library is docked into the active site of the target protein. |

| 5 | Scoring and Ranking | Docked compounds are scored based on their predicted binding affinity and ranked to prioritize candidates for further evaluation. |

| 6 | Post-Screening Analysis | The top-ranked compounds are visually inspected for favorable interactions and filtered based on pharmacokinetic properties (ADME). |

Identification of Novel Chemotypes

The 2-(3,3-difluoropyrrolidin-1-yl)acetamide moiety itself can be considered a novel chemotype or a key building block for generating new chemical entities. Its unique properties, conferred by the difluoro substitution, make it an attractive starting point for fragment-based drug discovery (FBDD). In FBDD, small molecular fragments are screened for weak binding to the target, and then grown or linked to create more potent leads.

Computational methods are central to FBDD for identifying and optimizing fragment hits. Molecular docking can be used to predict the binding mode of the 2-(3,3-difluoropyrrolidin-1-yl)acetamide fragment within a target's binding site. Once a binding mode is established, computational techniques can guide the elaboration of the fragment by suggesting modifications that enhance binding affinity and selectivity. For example, molecular dynamics simulations can be employed to understand the dynamic behavior of the fragment in the binding pocket and to identify potential vectors for chemical elaboration.

The geminal difluoro group on the pyrrolidine ring is of particular interest as it can:

Modulate pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH.

Enhance Metabolic Stability: The C-F bond is highly stable, and the presence of two fluorine atoms can block potential sites of metabolism.

Influence Conformation: The stereoelectronic effects of the difluoro group can restrict the conformational flexibility of the pyrrolidine ring, pre-organizing the molecule for optimal binding to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Derivation of Predictive Models for Activity and Selectivity

For series of compounds containing the 2-(3,3-difluoropyrrolidin-1-yl)acetamide scaffold, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. These models are built by aligning a set of molecules with known activities and calculating their steric and electrostatic fields. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these fields with biological activity.

A hypothetical 3D-QSAR study on a series of DPP-4 inhibitors featuring the 2-(3,3-difluoropyrrolidin-1-yl)acetamide core could yield a model with the following statistical parameters:

| Parameter | Value | Description |

| q² (cross-validated r²) | > 0.5 | Indicates good predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training set data. |

| Predictive r² (for test set) | > 0.5 | Measures the predictive power of the model on an external set of compounds. |

Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

Descriptor Analysis for SAR Insights

The analysis of descriptors used in QSAR models provides valuable insights into the structure-activity relationships (SAR) of a chemical series. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological.

For compounds incorporating the 2-(3,3-difluoropyrrolidin-1-yl)acetamide moiety, descriptor analysis can reveal the key molecular properties driving biological activity. For instance, a QSAR model might indicate that:

Negative Electrostatic Potential: A region of negative electrostatic potential around the acetamide carbonyl is crucial for hydrogen bonding with the receptor.

Steric Constraints: The model may highlight specific regions where bulky substituents are detrimental to activity, providing guidance for synthetic modifications.

The insights gained from descriptor analysis can be visualized through contour maps in 3D-QSAR, which show regions where modifications to the steric or electrostatic properties of the molecule are likely to increase or decrease biological activity. This information is invaluable for the rational design of more potent and selective analogs.

No Publicly Available Research on the Biological Roles of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the use of the chemical compound 2-(3,3-Difluoropyrrolidin-1-yl)acetamide in the specific areas of chemical biology and biological pathway interrogation as outlined. Extensive searches have failed to identify any studies that utilize this specific molecule as a chemical probe for cellular pathway elucidation, for investigating enzyme functions, modulating autophagic pathways, or exploring cell signaling cascades.

Furthermore, there is no information available regarding the application of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide in the design of bifunctional molecules for the modulation of protein-protein interactions or for targeted protein stabilization.

The 3,3-difluoropyrrolidine moiety is a known component in the structure of more complex, biologically active molecules, such as certain dipeptidyl peptidase-4 (DPP-4) inhibitors. However, the biological activity and specific applications of the standalone compound, 2-(3,3-Difluoropyrrolidin-1-yl)acetamide, have not been described in the accessible scientific literature. It is likely that this compound serves as a synthetic intermediate or a building block for the creation of more complex molecules rather than being a tool compound for biological research itself.

Consequently, it is not possible to provide an article that adheres to the requested detailed outline, as the foundational research on the biological functions and applications of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide does not appear to exist in the public domain.

Chemical Biology and Biological Pathway Interrogation

In Vitro Biological System Studies

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the in vitro biological effects of the chemical compound 2-(3,3-Difluoropyrrolidin-1-yl)acetamide. The following sections detail the specific areas where information was sought but not found.

Enzyme Activity Assays (e.g., IC₅₀, Kᵢ Determination)

No publicly available research data was found that details the enzymatic activity of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide. Consequently, there are no reported half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values for this compound against any specific enzyme targets.

Table 1: Enzyme Inhibition Data for 2-(3,3-Difluoropyrrolidin-1-yl)acetamide

| Target Enzyme | IC₅₀ | Kᵢ | Assay Conditions | Source |

| Data Not Available | N/A | N/A | N/A | N/A |

Cell-Based Functional Assays (e.g., Cell Signaling, Autophagy Flux)

There is no available information from cell-based functional assays for 2-(3,3-Difluoropyrrolidin-1-yl)acetamide. Searches for studies investigating its effects on cellular processes such as specific cell signaling pathways or the modulation of autophagy flux did not yield any results. Therefore, its functional activity at the cellular level remains uncharacterized in the public domain.

Table 2: Cell-Based Functional Assay Data for 2-(3,3-Difluoropyrrolidin-1-yl)acetamide

| Assay Type | Cell Line | Endpoint Measured | Result | Source |

| Data Not Available | N/A | N/A | N/A | N/A |

Selectivity Profiling against Off-Targets

No selectivity profiling studies for 2-(3,3-Difluoropyrrolidin-1-yl)acetamide have been published. As its primary biological target is not defined, there are no corresponding data on its activity against a panel of off-target proteins, which is essential for assessing its specificity and potential for side effects.

Table 3: Selectivity Profile of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide

| Off-Target | Activity/Inhibition | Assay Type | Source |

| Data Not Available | N/A | N/A | N/A |

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(3,3-Difluoropyrrolidin-1-yl)acetamide, ¹H, ¹³C, and ¹⁹F NMR spectra would be utilized to provide a complete picture of the molecule's atomic connectivity and environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-(3,3-Difluoropyrrolidin-1-yl)acetamide, one would expect to observe distinct signals for the protons on the acetamide (B32628) group (-CH₂-C(O)NH₂) and the pyrrolidine (B122466) ring. The protons on the carbon adjacent to the nitrogen of the pyrrolidine ring and the acetamide methylene (B1212753) protons would appear as distinct multiplets. The protons on the carbon adjacent to the difluorinated carbon would also show characteristic splitting patterns due to coupling with the fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include the carbonyl carbon of the acetamide group, the difluorinated carbon in the pyrrolidine ring (which would show a characteristic triplet due to C-F coupling), and the various methylene carbons of the pyrrolidine ring and the acetamide moiety. The chemical shifts of these carbons provide insight into the electronic environment of each atom.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential technique for characterization. It would provide a direct observation of the fluorine environment. A single signal would be expected if the two fluorine atoms are chemically equivalent, and this signal's chemical shift and coupling to adjacent protons would confirm the geminal difluoro substitution on the pyrrolidine ring.

Expected NMR Data Summary

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Structural Information |

|---|---|---|---|

| ¹H | 2.0 - 4.0 | Multiplets, Triplets | Protons of the pyrrolidine ring and acetamide methylene group. |

| ¹H | 5.5 - 7.5 | Broad Singlets | Amide protons (-NH₂). |

| ¹³C | 30 - 70 | Triplets, Singlets | Carbons of the pyrrolidine ring and acetamide methylene. |

| ¹³C | 110 - 130 | Triplet | Difluorinated carbon (C-F coupling). |

| ¹³C | 165 - 175 | Singlet | Carbonyl carbon of the acetamide group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, C-N stretching, and C-H stretching of the alkyl groups. The presence of the C-F bonds would also give rise to strong absorption bands in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H (Amide) | 3400 - 3200 | Medium | Stretching |

| C-H (Alkyl) | 3000 - 2850 | Medium | Stretching |

| C=O (Amide) | 1680 - 1630 | Strong | Stretching |

| N-H (Amide) | 1640 - 1550 | Medium | Bending |

Mass Spectrometry (MS, HRMS, LC-MS, UPLC-MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.

For 2-(3,3-Difluoropyrrolidin-1-yl)acetamide (C₆H₁₀F₂N₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value. Fragmentation patterns observed in the mass spectrum, often studied using tandem mass spectrometry (MS/MS), can provide further structural information by showing the loss of specific fragments, such as the acetamide group or parts of the pyrrolidine ring. Techniques like liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are particularly useful for analyzing the compound within complex mixtures.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Method | Information Provided |

|---|---|---|---|

| [M+H]⁺ | ~165.08 | HRMS | Molecular formula confirmation. |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC, UHPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for the separation, identification, and quantification of chemical compounds. For purity assessment of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide, a reversed-phase HPLC method would typically be developed.

This would involve using a non-polar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, and its purity would be determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. UHPLC offers faster analysis times and higher resolution compared to traditional HPLC.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. A suitable solvent system (mobile phase) would be chosen to achieve good separation of the compound from potential impurities on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.

X-ray Crystallography for Ligand-Protein Complex Determination

X-ray crystallography stands as a premier analytical technique for elucidating the three-dimensional structure of molecules at atomic resolution. In the realm of drug discovery and medicinal chemistry, it is an indispensable tool for visualizing the precise interactions between a therapeutic agent and its biological target. nih.gov This high-resolution structural data is crucial for understanding the basis of molecular recognition, guiding the optimization of lead compounds, and facilitating structure-based drug design. For compounds incorporating the 2-(3,3-Difluoropyrrolidin-1-yl)acetamide moiety, X-ray crystallography provides critical insights into how this specific chemical scaffold engages with the active site of a target protein.

Structure Determination of Compound-Target Complexes

The determination of a ligand-protein complex's crystal structure is a multi-step process that begins with the production of high-purity protein, which is then co-crystallized with the compound of interest. These crystals are subsequently exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. This map is then interpreted to build an atomic model of the protein-ligand complex. units.it

While a specific crystal structure for a protein in complex with "2-(3,3-Difluoropyrrolidin-1-yl)acetamide" is not publicly available in databases like the Protein Data Bank (PDB), numerous structures have been solved for proteins bound to inhibitors containing the core 3,3-difluoropyrrolidine (B39680) scaffold. For instance, this moiety is a key building block in the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nbinno.comnih.govsigmaaldrich.com The crystallographic studies of these related complexes provide a blueprint for understanding how the difluoropyrrolidine group is likely to be oriented within a binding pocket.

The general process for determining such structures is detailed in the table below, outlining the typical workflow from protein production to final structure validation.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Protein Expression and Purification | Production of large quantities of the target protein in a host system (e.g., E. coli, insect cells) followed by purification to homogeneity. | Protein stability, purity, and concentration are critical for successful crystallization. |

| 2. Crystallization | Screening of various conditions (precipitants, buffers, pH) to induce the formation of well-ordered protein-ligand crystals. | Finding the right crystallization conditions can be a major bottleneck and often requires extensive screening. |

| 3. X-ray Diffraction Data Collection | Exposing the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collecting the diffraction pattern on a detector. | Cryo-cooling of crystals is typically used to minimize radiation damage. |

| 4. Structure Solution and Refinement | Processing the diffraction data to determine the electron density map and building an atomic model of the complex into this map. The model is then refined to best fit the experimental data. | The quality of the electron density map dictates the accuracy of the final structure. nih.gov |

| 5. Validation | Assessing the quality and accuracy of the final structural model using various geometric and statistical criteria. | Validation ensures the reliability of the structure for subsequent analysis and drug design efforts. nih.gov |

Rationalizing Binding Interactions

Once a high-resolution crystal structure of a compound-target complex is obtained, it allows for a detailed analysis of the intermolecular forces that govern the binding event. This rationalization is fundamental to understanding structure-activity relationships (SAR) and designing new molecules with improved affinity and selectivity. researchgate.net

For ligands containing the 3,3-difluoropyrrolidine group, X-ray crystallography can reveal the specific roles of the fluorine atoms in molecular recognition. The introduction of geminal fluorine atoms onto the pyrrolidine ring has profound effects on the molecule's properties. These fluorine atoms can engage in favorable orthogonal multipolar interactions with backbone or side-chain carbonyl groups of the protein, which can significantly enhance binding affinity. nih.gov

The key binding interactions that can be rationalized from the crystal structure are summarized in the following table:

| Interaction Type | Description | Potential Role of the 2-(3,3-Difluoropyrrolidin-1-yl)acetamide Scaffold |

|---|---|---|

| Hydrogen Bonding | Directional interactions between a hydrogen atom and an electronegative atom (O, N). | The amide group of the acetamide portion can act as both a hydrogen bond donor and acceptor, forming critical interactions with the protein backbone or specific residues. |

| Hydrophobic Interactions | The association of nonpolar groups driven by the hydrophobic effect. | The pyrrolidine ring can fit into hydrophobic pockets within the protein's active site, contributing to binding affinity. |

| Van der Waals Forces | Weak, non-specific attractive forces between atoms in close proximity. | The overall shape complementarity between the ligand and the binding site is optimized through these interactions. |

| Fluorine-Specific Interactions | Includes C-F···C=O orthogonal interactions and interactions with backbone amides. | The gem-difluoro group can act as a lipophilic hydrogen bond donor and modulate the pKa of nearby groups, influencing binding affinity and metabolic stability. nih.gov |

In the context of DPP-4 inhibitors, for example, crystallographic studies have shown how the difluoropyrrolidine moiety can occupy a specific sub-pocket of the enzyme's active site, with the fluorine atoms contributing to enhanced potency. nih.gov This structural understanding allows medicinal chemists to rationally modify other parts of the molecule to optimize interactions with adjacent regions of the binding site, leading to the development of more effective drug candidates.

Q & A

Q. What are the key synthetic routes for 2-(3,3-Difluoropyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring. A common approach includes:

- Step 1 : Fluorination of pyrrolidin-3-one using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups.

- Step 2 : Acetamide coupling via nucleophilic substitution or amidation reactions, often employing chloroacetyl chloride and ammonia/amines under inert conditions.

- Step 3 : Purification via column chromatography or recrystallization.

Q. Optimization Tips :

Q. How is 2-(3,3-Difluoropyrrolidin-1-yl)acetamide characterized, and what analytical techniques are essential?

Critical characterization methods include:

- NMR Spectroscopy : H and F NMR to confirm fluorination and acetamide linkage.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.

- X-ray Crystallography : To resolve stereochemistry of the pyrrolidine ring.

- HPLC-PDA : For purity assessment (>95% is typical for research-grade material).

Q. Example Data :

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉F₂N₂O |

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | 2-(3,3-Difluoropyrrolidin-1-yl)acetamide |

Q. What safety precautions are required when handling 2-(3,3-Difluoropyrrolidin-1-yl)acetamide?

- Hazard Identification : Potential irritant (skin/eyes); avoid inhalation.

- Safety Measures :

- Use PPE (gloves, goggles) in a fume hood.

- Store in airtight containers at 2–8°C.

- Neutralize spills with sodium bicarbonate.

- First Aid : Rinse exposed areas with water for 15+ minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s bioactivity?

The 3,3-difluoro substitution induces conformational rigidity in the pyrrolidine ring, enhancing binding affinity to biological targets.

- Case Study : Analogous compounds (e.g., 2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid) show improved enzyme inhibition due to fluorine’s electron-withdrawing effects.

- Experimental Design :

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated acetamides?

Discrepancies often arise from:

- Structural Isomerism : Misassignment of substituent positions (e.g., ortho vs. meta isomers).

- Purity Issues : Trace solvents or byproducts affecting assays.

Q. Resolution Methods :

Q. How can structure-activity relationships (SAR) guide the design of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide derivatives?

Key SAR insights:

- Fluorine Position : 3,3-Difluoro groups enhance metabolic stability vs. monofluoro analogs.

- Acetamide Linker : Extending the chain improves solubility but may reduce target affinity.

- Substituent Effects : Adding electron-withdrawing groups (e.g., CF₃) boosts enzyme inhibition.

Q. Experimental Approach :

Q. What mechanisms underlie the compound’s potential anticancer activity?

Hypothesized pathways:

- Apoptosis Induction : Interaction with Bcl-2 family proteins (e.g., Bax/Bak activation).

- Kinase Inhibition : Blocking ATP-binding pockets in Aurora kinases or CDKs.

- Epigenetic Modulation : HDAC inhibition via chelation of zinc ions.

Q. Validation Methods :

Q. How can computational modeling predict the compound’s interactions with biological targets?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Yield Optimization : Transition from batch to flow chemistry for exothermic reactions.

- Purification : Replace column chromatography with crystallization or SMB chromatography.

- Regulatory Compliance : Ensure GMP-grade starting materials and documentation .

Q. How do solvent and pH conditions affect the compound’s stability in formulation studies?

-

Stability Data :

Condition Half-Life (25°C) Degradation Products Aqueous (pH 7.4) 48 hours Hydrolyzed acetamide DMSO >30 days None detected -

Mitigation Strategies :

- Use lyophilization for long-term storage.

- Buffer formulations at pH 5–6 to slow hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.